8-Fluoronaphthalen-2-OL
Overview
Description
8-Fluoronaphthalen-2-OL is an organic compound with the chemical formula C10H7FO. It is a colorless to yellowish crystalline solid that is soluble in organic solvents such as alcohols and ethers, but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
8-Fluoronaphthalen-2-OL can be synthesized through the fluorination of 2-naphthol molecules. The fluorination process typically involves the use of a fluorinating reagent such as fluorinated acid chloride (SO2ClF) . The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
8-Fluoronaphthalen-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoronaphthalen-2-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: Researchers use this compound to study the effects of fluorinated organic compounds on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 8-Fluoronaphthalen-2-OL exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to produce therapeutic effects .
Comparison with Similar Compounds
8-Fluoronaphthalen-2-OL can be compared with other similar compounds such as:
2-Naphthol: The parent compound from which this compound is derived.
8-Bromonaphthalen-2-OL: A similar compound where the fluorine atom is replaced by a bromine atom.
8-Chloronaphthalen-2-OL: Another similar compound with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties compared to its halogenated analogs .
Properties
IUPAC Name |
8-fluoronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPLRENRRYYWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509975 | |
Record name | 8-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-98-8 | |
Record name | 8-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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